2-Chloro Fenofibric Acid

描述

Contextualization within Fibrate Class Research

Fibrates are a class of drugs that have been a cornerstone in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Fenofibrate (B1672516) is a prominent member of this class. wikipedia.org Upon administration, fenofibrate, a prodrug, is rapidly hydrolyzed by esterases to its pharmacologically active form, fenofibric acid. drugs.comdrugbank.com The primary mechanism of action for fibrates, including fenofibric acid, is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). wikipedia.orgdrugbank.com This activation leads to a cascade of effects on lipid metabolism, including increased breakdown of fatty acids and changes in the expression of genes involved in lipid transport.

Significance as a Pharmacologically Active Metabolite in Lipid Metabolism Studies

Fenofibric acid is the key player responsible for the therapeutic effects observed with fenofibrate treatment. drugs.com Its role as the active metabolite makes it a central focus in studies on lipid metabolism. drugbank.com Research has demonstrated that fenofibric acid effectively reduces levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol. drugbank.comnih.gov This modulation of lipid profiles is crucial in reducing the risk of cardiovascular diseases associated with dyslipidemia. The study of fenofibric acid and its interaction with PPARα continues to be a significant area of biomedical research, aimed at understanding and treating metabolic disorders. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

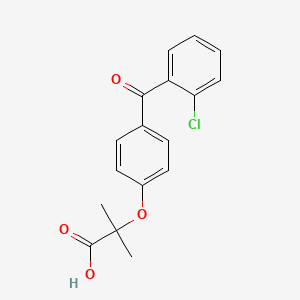

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

The core mechanism of 2-Chloro Fenofibric Acid involves its function as an agonist for PPARα, a transcription factor that plays a central role in the regulation of genes involved in lipid metabolism. patsnap.comnih.gov PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. nih.govoup.com

This compound directly binds to the ligand-binding domain (LBD) of the PPARα nuclear receptor. nih.govresearchgate.net This binding is not a random event; it is a specific interaction that induces a conformational change in the PPARα protein. patsnap.comnih.gov This structural alteration is a critical first step, transforming the receptor from an inactive or repressed state to an activated one, ready to influence gene expression. oup.comnih.gov Upon activation, the receptor is capable of recruiting coactivator proteins, which are essential for the initiation of gene transcription. oup.com

For PPARα to become transcriptionally active and bind to DNA, it must first form a partnership with another nuclear receptor, the Retinoid X Receptor (RXR). jci.orgsemanticscholar.org This process, known as heterodimerization, creates a functional PPARα-RXR complex. jci.orgsemanticscholar.org This complex is the primary unit that recognizes and binds to specific DNA sequences. jci.orgsemanticscholar.org This heterodimer can form even before the ligand (this compound) binds, often existing in a state that represses gene transcription until the ligand's arrival triggers the recruitment of coactivators. oup.com

The activated PPARα-RXR heterodimer scans the genome for specific DNA sequences located in the promoter regions of target genes. patsnap.comsemanticscholar.org These docking sites are known as Peroxisome Proliferator Response Elements (PPREs). jci.orgnii.ac.jp A PPRE typically consists of a direct repeat of the nucleotide sequence AGGTCA, separated by a single nucleotide, a configuration referred to as DR1. jci.orgoup.com The binding of the PPARα-RXR complex to these PPREs is the definitive step that allows for the modulation of the transcription of adjacent genes. patsnap.comjci.org

Once bound to PPREs, the activated PPARα-RXR complex modulates the expression of a wide array of genes crucial for lipid homeostasis. oup.comfrontiersin.org This regulation leads to a coordinated metabolic response, primarily enhancing the breakdown (catabolism) of fatty acids and altering lipoprotein profiles. Key effects include:

Increased Fatty Acid Oxidation: PPARα activation upregulates genes encoding enzymes essential for the beta-oxidation of fatty acids in both mitochondria and peroxisomes. patsnap.comoup.com This increases the liver's capacity to break down fatty acids for energy, reducing their availability for triglyceride synthesis. frontiersin.org

Apolipoprotein Regulation: The transcription of genes for apolipoproteins, key components of lipoproteins, is significantly altered. PPARα activation increases the expression of ApoA-I and ApoA-II, which are fundamental for the formation of high-density lipoprotein (HDL). nih.govdrugbank.com Conversely, it decreases the expression of ApoC-III, a protein that inhibits the breakdown of triglycerides. nih.govcancer.gov

Below is a table summarizing key target genes of PPARα activation by this compound and their roles in lipid metabolism.

| Target Gene | Function in Lipid Metabolism | Effect of Activation |

| Lipoprotein Lipase (B570770) (LPL) | Hydrolyzes triglycerides in circulating lipoproteins. jci.org | Upregulation/Activation ahajournals.org |

| Acyl-CoA Oxidase (ACOX) | First enzyme in the peroxisomal fatty acid beta-oxidation pathway. drugbank.com | Upregulation frontiersin.org |

| Carnitine Palmitoyltransferase I (CPT-1) | Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for oxidation. ahajournals.org | Upregulation frontiersin.org |

| Apolipoprotein A-I (ApoA-I) | Primary protein component of High-Density Lipoprotein (HDL). nih.gov | Upregulation cancer.gov |

| Apolipoprotein A-II (ApoA-II) | A major protein component of HDL. nih.gov | Upregulation cancer.gov |

| Apolipoprotein C-III (ApoC-III) | An inhibitor of lipoprotein lipase (LPL) activity. jci.org | Downregulation cancer.gov |

Regulation of Lipoprotein Metabolism

The changes in gene expression orchestrated by PPARα activation translate directly into significant modifications of lipoprotein metabolism, most notably through the enhancement of triglyceride-rich lipoprotein clearance from the plasma. drugbank.com

A primary and crucial consequence of PPARα agonism by this compound is the increased activity of Lipoprotein Lipase (LPL). patsnap.comahajournals.org This effect is achieved through a dual mechanism:

Increased LPL Gene Expression: PPARα activation directly upregulates the transcription of the LPL gene in tissues like the liver and muscle, leading to a greater synthesis of the LPL enzyme. nih.govjci.org

Decreased Expression of LPL Inhibitors: Simultaneously, PPARα activation suppresses the production of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity. patsnap.comcancer.gov

By increasing the amount of LPL and reducing the presence of its inhibitor, this compound significantly enhances the lipolysis, or breakdown, of triglycerides contained within triglyceride-rich lipoproteins such as Very-Low-Density Lipoprotein (VLDL) and chylomicrons. jci.orgncats.io This accelerated catabolism is the principal mechanism behind the compound's triglyceride-lowering effect. drugs.com

Suppression of Apolipoprotein C-III (ApoC-III) Production

A key mechanism through which this compound lowers triglyceride levels is by reducing the production of Apolipoprotein C-III (ApoC-III). fda.govfda.gov ApoC-III is an important protein that inhibits lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the breakdown of triglyceride-rich lipoproteins. fda.govfda.govfda.gov By inhibiting these enzymes, ApoC-III delays the catabolism and clearance of triglyceride-rich particles from the plasma. tandfonline.com

Research conducted in human hepatocyte cultures demonstrates that fenofibric acid significantly lowers ApoC-III mRNA levels in a time- and dose-dependent manner. nih.gov This reduction in mRNA is accompanied by a decreased secretion of the ApoC-III protein. nih.gov The suppression of ApoC-III gene expression occurs at the transcriptional level. nih.gov This effect is mediated by the activation of PPARα, which leads to the downregulation of the ApoC-III gene. fda.govnih.gov By reducing the levels of the inhibitor ApoC-III, fenofibric acid enhances the activity of lipoprotein lipase, leading to increased lipolysis and more efficient clearance of triglyceride-rich particles like Very-Low-Density Lipoprotein (VLDL). fda.govfda.gov

| Effect of Fenofibric Acid on ApoC-III | Mechanism | Outcome |

| Decreased ApoC-III mRNA levels nih.gov | Transcriptional downregulation via PPARα activation fda.govnih.gov | Reduced ApoC-III protein synthesis and secretion nih.gov |

| Reduced inhibition of Lipoprotein Lipase (LPL) fda.govfda.gov | Increased LPL activity fda.gov | Enhanced clearance of triglyceride-rich lipoproteins fda.govnih.gov |

Influence on Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Synthesis

In addition to its effects on triglyceride-lowering pathways, this compound also favorably modulates High-Density Lipoprotein (HDL) cholesterol levels. This is achieved primarily by increasing the synthesis of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein constituents of HDL particles. nih.govfda.govnih.gov

Activation of PPARα by fenofibric acid induces the transcription of the genes encoding ApoA-I and ApoA-II. nih.govfda.govnih.gov Studies in human primary hepatocytes have shown that treatment with fenofibric acid leads to a significant increase in both mRNA levels and the secretion of ApoA-I and ApoA-II. nih.govresearchgate.net For instance, one study demonstrated that fenofibric acid induced ApoA-II mRNA levels to 250% of control levels in HepG2 cells and 450% in primary human hepatocytes. nih.gov This was followed by a corresponding increase in the secretion of the ApoA-II protein. nih.gov The upregulation of these apolipoproteins promotes the formation of new HDL particles, contributing to higher circulating levels of HDL cholesterol. nih.govnih.gov

| Apolipoprotein | Effect of Fenofibric Acid | Reference |

| Apolipoprotein A-I (ApoA-I) | Increases synthesis and serum concentrations | nih.govnih.govresearchgate.net |

| Apolipoprotein A-II (ApoA-II) | Increases synthesis and serum concentrations. Plasma levels increased from 0.34 g/L to 0.45 g/L in one study. | nih.govnih.govnih.gov |

Alteration of Low-Density Lipoprotein (LDL) Particle Size and Composition

The significant reduction in plasma triglycerides induced by this compound leads to a qualitative change in the characteristics of Low-Density Lipoprotein (LDL) particles. nih.govfda.gov In conditions of high triglycerides, the plasma often contains a predominance of small, dense LDL particles. These particles are considered highly atherogenic due to their increased susceptibility to oxidation and their ability to more easily penetrate the arterial wall. nih.govfda.gov

By lowering triglyceride levels, fenofibric acid promotes a shift in the LDL subparticle profile. The composition of LDL alters from small, dense particles to larger, more buoyant LDL particles. nih.govfda.govfda.gov These larger LDL particles are thought to be less atherogenic. drugs.com They exhibit a greater affinity for the LDL receptor, which leads to their more rapid catabolism and clearance from circulation. nih.govfda.govfda.gov

Impact on Fatty Acid Homeostasis

Enhancement of Hepatic Fatty Acid Beta-Oxidation

A central mechanism of this compound is the profound enhancement of fatty acid catabolism, specifically through the process of beta-oxidation in the liver. patsnap.comnih.gov Activation of PPARα by fenofibric acid upregulates the expression of a suite of genes involved in fatty acid uptake and oxidation in both peroxisomes and mitochondria. patsnap.comnih.gov

Studies in animal models have shown that treatment with fenofibrate (B1672516) leads to a marked increase in the activity of key enzymes for mitochondrial beta-oxidation, such as palmitoyl-CoA dehydrogenase and carnitine acyltransferases. nih.gov This increased enzymatic capacity enhances the liver's ability to break down fatty acids for energy production. patsnap.comnih.gov This is a crucial part of its lipid-lowering effect, as it diverts fatty acids away from pathways of lipid synthesis and storage. nih.gov

| Gene/Enzyme Category | Effect of Fenofibric Acid (via PPARα) | Reference |

| Fatty Acid Transport | Increased expression | nih.gov |

| Mitochondrial β-oxidation | Increased expression and activity (e.g., palmitoyl-CoA dehydrogenase) | nih.govnih.gov |

| Peroxisomal β-oxidation | Increased expression and activity (e.g., Acyl-CoA oxidase) | nih.govnih.gov |

| Ketogenesis | Increased expression | nih.gov |

Reduction in Triglyceride Synthesis via Free Fatty Acid Availability

The enhancement of hepatic fatty acid oxidation directly contributes to a reduction in the synthesis of triglycerides. nih.govnih.gov By promoting the rapid catabolism of free fatty acids, this compound decreases the intracellular pool of fatty acids available for esterification into triglycerides. nih.gov This reduction in substrate availability is a primary mechanism by which fenofibrate inhibits the synthesis and subsequent secretion of VLDL, the main carrier of triglycerides from the liver into the circulation. nih.govtandfonline.com

Pleiotropic Effects and Non-Lipid Mechanisms

One notable effect is the reduction of serum uric acid levels. nih.govfda.govfda.gov Fenofibric acid increases the urinary excretion of uric acid, an effect beneficial for individuals with hyperuricemia. nih.govfda.gov

Additionally, fenofibric acid has demonstrated anti-inflammatory properties. patsnap.com PPARα activation can inhibit the expression of pro-inflammatory mediators. patsnap.comrvo.nl For example, it has been shown to reduce levels of fibrinogen and C-reactive protein (CRP). tandfonline.comresearchgate.net It may also modulate platelet aggregation and endothelial function, although the molecular mechanisms are not fully elucidated. tandfonline.com

Uric Acid Excretion Modulation

Fenofibric acid has been shown to reduce serum uric acid levels. ncats.iodrugbank.com This effect is not due to decreased production but rather to an increase in the urinary excretion of uric acid. drugbank.comnih.govtandfonline.comtga.gov.au Research indicates that this uricosuric effect is achieved through the inhibition of the urate transporter 1 (URAT1) in the kidneys. nih.gov URAT1 is a key protein responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting this transporter, fenofibric acid effectively increases the amount of uric acid cleared from the body. nih.gov

A study involving healthy male volunteers demonstrated a significant decrease in serum uric acid concentration approximately 10 hours after administration, which was accompanied by an increase in uric acid clearance and the fractional excretion of uric acid. nih.gov The inhibitory effect of fenofibric acid on URAT1 was found to be comparable to that of other known URAT1 inhibitors like benzbromarone (B1666195) and losartan. nih.gov Some reports suggest the reduction in uric acid levels can be around 25%. tga.gov.au

Effect of Fenofibrate Administration on Uric Acid Metabolism

| Parameter | Baseline (Mean ± SEM) | 10 Hours Post-Administration (Mean ± SEM) |

|---|---|---|

| Serum Uric Acid | 5.8 ± 0.4 mg/dL | 4.3 ± 0.3 mg/dL |

Data from a study on healthy volunteers showing the change in serum uric acid levels after fenofibrate administration, which is metabolized to fenofibric acid. nih.gov

Anti-inflammatory Pathways and Cytokine Regulation

This compound demonstrates significant anti-inflammatory properties, primarily through the activation of PPAR-α. researchgate.netnih.gov This activation interferes with key pro-inflammatory signaling pathways, most notably that of nuclear factor kappa-B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of a wide array of genes involved in inflammation. nih.gov

By suppressing the NF-κB pathway, fenofibric acid leads to a marked reduction in the secretion of various pro-inflammatory cytokines. nih.gov In-depth studies, including those on human THP-1 macrophage cell lines, have shown that fenofibrate treatment significantly decreases the nuclear translocation and DNA-binding activity of NF-κB subunits (p50 and p65). nih.gov Concurrently, it increases the levels of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its action. nih.gov This leads to the downregulation of pro-inflammatory mediators and an upregulation of anti-inflammatory cytokines. nih.govnih.gov

Cytokine Regulation by Fenofibric Acid

| Cytokine/Chemokine | Effect of Fenofibric Acid | Role |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | Pro-inflammatory |

| Interleukin-1β (IL-1β) | Reduced | Pro-inflammatory |

| Interleukin-6 (IL-6) | Reduced | Pro-inflammatory |

| Interleukin-8 (IL-8) | Reduced | Pro-inflammatory |

| Interleukin-17A (IL-17A) | Reduced | Pro-inflammatory |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced | Pro-inflammatory |

| Interleukin-10 (IL-10) | Increased | Anti-inflammatory |

Summary of fenofibric acid's effect on the secretion of key inflammatory mediators. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Enzyme Activity Inhibition

Beyond its regulation of cytokine gene expression, this compound exerts a direct inhibitory effect on the activity of Cyclooxygenase-2 (COX-2). nih.govmedchemexpress.comcaymanchem.com COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov

In Vitro COX-2 Inhibition Profile

| Compound | Binding Energy vs. COX-2 (kcal/mol) | IC₅₀ (nM) |

|---|---|---|

| This compound | -9.0 | 48 |

| Fenofibrate | -7.2 | 82 |

| Diclofenac (Standard) | -8.0 | 58 |

Comparative data on the in vitro inhibition of COX-2, highlighting the potency of this compound. nih.govmedchemexpress.com

Regulation of Aldehyde Oxidase 1 (AOX1) Protein Levels

This compound has been identified as a regulator of Aldehyde Oxidase 1 (AOX1) protein levels. medchemexpress.comcaymanchem.comnih.gov AOX1 is a cytosolic enzyme, abundant in the liver, that plays a significant role in the metabolism of a wide range of aldehydes and heterocyclic compounds, including many xenobiotics and drugs. nih.govwikipedia.org The enzyme's activity can also lead to the production of reactive oxygen species (ROS), which can contribute to cellular damage. nih.gov

Research has shown that fenofibric acid, acting as a PPAR-α agonist, downregulates the expression of AOX1 protein in human hepatocytes. nih.govuniprot.org Studies using HepG2 liver cells confirmed that fenofibric acid reduces the abundance of AOX1 protein. medchemexpress.comcaymanchem.com This regulatory action is dependent on PPAR-α, as the effect can be blocked by a PPAR-α antagonist. nih.gov By reducing AOX1 levels, fenofibric acid may influence the metabolism of various substances and potentially mitigate ROS-induced cellular stress in certain contexts. nih.gov

Influence on ABCA1 Gene Expression via Liver X Receptor (LXR)-Dependent Transcription

A key mechanism in lipid metabolism influenced by fenofibric acid involves the ATP-binding cassette transporter A1 (ABCA1). lipidcenter.comchembk.com Fenofibric acid upregulates the expression of the ABCA1 gene, which is critical for the reverse transport of cholesterol from peripheral tissues to the liver. chembk.com

This regulatory effect is not direct but is mediated by enhancing the Liver X Receptor (LXR)-dependent transcription of the ABCA1 gene. lipidcenter.comchembk.com LXR is a nuclear receptor that, upon activation by oxysterols, forms a heterodimer with the Retinoid X Receptor (RXR). lipidcenter.comnih.gov This LXR/RXR complex then binds to specific response elements in the promoter region of the ABCA1 gene, initiating its transcription. lipidcenter.comnih.gov The action of fenofibric acid, through its primary target PPAR-α, appears to augment this LXR-driven process, thereby increasing ABCA1 expression and promoting cholesterol efflux. lipidcenter.comchembk.com

Activation of IGF-IR/Akt/ERK1/2-Mediated Survival Signaling

The influence of this compound on the IGF-IR/Akt/ERK1/2 signaling pathway is complex and appears to be highly dependent on the cellular context. This pathway, involving the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the downstream kinases Akt and ERK1/2, is a central regulator of cell survival and proliferation. nih.gov

In specific cell types, such as the human retinal pigment epithelium cell line (ARPE-19), fenofibric acid has been shown to activate this pro-survival signaling cascade, particularly under conditions of high glucose and hypoxia. medchemexpress.com This activation suggests a protective role, helping to prevent apoptosis (programmed cell death) in retinal cells under cellular stress. medchemexpress.com

Conversely, in the context of certain cancer cells, such as medulloblastoma, fenofibric acid has been observed to have the opposite effect. It inhibits or attenuates IGF-I-mediated phosphorylation of Akt and ERK1/2, thereby suppressing this pro-survival pathway and contributing to growth inhibition and apoptosis of the cancer cells. nih.govresearchgate.net This dual activity highlights the compound's ability to modulate this critical pathway in a manner that is specific to the cell type and its physiological or pathological state.

Context-Dependent Effects on IGF-IR/Akt/ERK1/2 Pathway

| Cell Type | Condition | Effect on Pathway | Observed Outcome |

|---|---|---|---|

| ARPE-19 (Retinal Epithelium) | High Glucose & Hypoxia | Activation | Pro-survival Signaling |

| Medulloblastoma (Cancer) | - | Inhibition | Growth Inhibition / Apoptosis |

Demonstration of the differential effects of fenofibric acid on the IGF-IR/Akt/ERK1/2 signaling pathway in different cellular environments. medchemexpress.comnih.govresearchgate.net

Pharmacokinetic and Biotransformation Research

Metabolic Conversion Pathways

Following oral administration, fenofibrate (B1672516) undergoes extensive metabolism before excretion. These pathways primarily involve hydrolysis, glucuronidation, and reduction, converting the parent drug into various metabolites.

Fenofibrate is a prodrug that is rapidly and completely hydrolyzed by esterases to its active metabolite, fenofibric acid, upon absorption. nih.govguidetopharmacology.orgeuropa.eusemanticscholar.orggetzpharma.com This conversion is so efficient that no unchanged fenofibrate is detectable in the plasma. nih.goveuropa.eugetzpharma.comtandfonline.com The hydrolysis of the ester bond begins concurrently with absorption and is catalyzed by tissue and plasma esterases. semanticscholar.org Studies have identified human carboxylesterase 1A (hCES1A), predominantly in the liver, as the key enzyme responsible for this rapid conversion. drugbank.comnih.gov

The principal route of elimination for fenofibric acid is through conjugation with glucuronic acid, a Phase II metabolic reaction. nih.govnih.govfda.gov This process forms fenofibryl glucuronide, a more water-soluble compound that is readily excreted in the urine. nih.govontosight.ai In humans, the glucuronide of fenofibric acid is the predominant metabolite found in urine. nih.govnih.gov

Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this pathway. In vitro studies have demonstrated that UGT2B7 has the highest activity in fenofibric acid glucuronidation, with UGT1A3, UGT1A9, and UGT1A1 also contributing to a lesser extent. drugbank.comnih.govahajournals.org The glucuronidation of fenofibric acid may exhibit genetic polymorphism, suggesting potential variability in drug response among individuals. nih.gov

In addition to direct glucuronidation, a minor metabolic pathway for fenofibric acid involves the reduction of its carbonyl group. nih.govnih.govfda.gov This reaction forms a benzhydrol metabolite, also referred to as "reduced fenofibric acid". getzpharma.comnih.govnih.govnih.gov This reduced metabolite is also pharmacologically active and subsequently undergoes conjugation with glucuronic acid before being excreted in the urine. nih.govgetzpharma.comnih.gov The reduction is primarily mediated by the enzyme CBR1 (Carbonyl reductase 1), with minor contributions from other enzymes like AKR1C1, AKR1C2, AKR1C3, and AKR1B1. drugbank.com

| Metabolite | Formation Pathway | Key Enzymes |

| Fenofibric Acid | Hydrolysis of Fenofibrate | Carboxylesterase 1A (hCES1A) drugbank.comnih.gov |

| Fenofibryl Glucuronide | Glucuronidation of Fenofibric Acid | UGT2B7, UGT1A9, UGT1A3 drugbank.comnih.gov |

| Benzhydrol Metabolite (Reduced Fenofibric Acid) | Carbonyl Reduction of Fenofibric Acid | CBR1, AKR1C family drugbank.com |

| Benzhydrol Glucuronide | Glucuronidation of Benzhydrol Metabolite | UGT enzymes nih.gov |

A significant aspect of fenofibrate's metabolism is the lack of significant involvement of the cytochrome P450 (CYP) enzyme system. nih.govguidetopharmacology.orgeuropa.eutandfonline.comnih.govfda.gov In vivo and in vitro data indicate that neither fenofibrate nor its active metabolite, fenofibric acid, undergoes oxidative metabolism to any considerable extent. nih.govguidetopharmacology.orgfda.gov While some studies suggest fenofibrate may modulate certain CYP enzymes, such as inducing cardiac CYP2B1, CYP2B2, CYP2C11, and CYP2C23 in rats, it is not a substrate for major human CYP isoforms like CYP3A4. tandfonline.comnih.gov In vitro studies using human liver microsomes have shown that fenofibric acid is not an inhibitor of CYP3A4, CYP2D6, CYP2E1, or CYP1A2, though it may be a weak to moderate inhibitor of CYP2C9, CYP2C19, and CYP2A6 at therapeutic concentrations. service.gov.uk This characteristic minimizes the potential for drug-drug interactions involving the CYP450 pathway. tandfonline.com

Recent metabolomics studies have expanded the understanding of fenofibrate's biotransformation by identifying novel Phase II metabolites. scispace.com In studies with Sprague-Dawley rats and cynomolgus monkeys, taurine (B1682933) conjugates of fenofibric acid (FAT) and reduced fenofibric acid (RFAT) were discovered. scispace.comnih.gov The identification of these taurine conjugates points to an additional, previously unreported conjugation pathway for fenofibrate metabolites. nih.govresearchgate.net While the clinical significance in humans is still under investigation, this finding highlights the complexity of xenobiotic metabolism.

Disposition Research

The disposition of fenofibrate is characterized by its extensive metabolism and subsequent excretion primarily through the kidneys.

After a single dose of radiolabelled fenofibrate in healthy volunteers, approximately 84% of the dose was recovered within seven days. nih.gov The primary route of excretion is via the urine, accounting for about 59-60% of the administered dose. nih.govfda.govnih.gov The main urinary metabolites are fenofibric acid glucuronide and, to a lesser extent, unconjugated fenofibric acid and the glucuronide of the benzhydrol metabolite. nih.govnih.gov Fecal excretion accounts for approximately 25% of the dose, with the principal compound found in feces being unchanged fenofibrate, along with smaller amounts of fenofibric acid. nih.govnih.gov

Fenofibric acid is highly bound to plasma albumin, with protein binding reported to be over 99%. drugbank.comeuropa.eugetzpharma.comrxabbvie.com The elimination half-life of fenofibric acid is approximately 20 to 23 hours, which supports a once-daily administration schedule. drugbank.comnih.govrxabbvie.com

| Parameter | Finding |

| Total Recovery | ~84% of the administered dose in 7 days nih.gov |

| Urinary Excretion | ~60% of the dose nih.govnih.gov |

| Fecal Excretion | ~25% of the dose nih.govnih.gov |

| Major Urinary Metabolites | Fenofibryl glucuronide, Fenofibric acid nih.govnih.gov |

| Major Fecal Component | Unchanged Fenofibrate nih.gov |

| Plasma Protein Binding | >99% (primarily to albumin) drugbank.comeuropa.eu |

| Elimination Half-Life (Fenofibric Acid) | ~20-23 hours drugbank.comnih.gov |

Systemic Protein Binding Characteristics

Fenofibric acid is extensively bound to serum proteins, primarily albumin. drugbank.comtga.gov.au In both healthy individuals and those with hyperlipidemia, the serum protein binding of fenofibric acid is approximately 99%. drugbank.comdrugs.comfda.govfda.govfda.gov This high degree of protein binding is a key characteristic of the compound's distribution within the body. unboundmedicine.com Due to this extensive binding to plasma proteins, hemodialysis is not considered an effective method for removing fenofibric acid from the body in cases of overdose. fda.govnih.gov

Renal Excretion Mechanisms of Fenofibric Acid and Its Metabolites

The primary route of elimination for fenofibric acid and its metabolites is through the kidneys. drugbank.com Following administration, about 60% to 88% of the dose is excreted in the urine. drugs.comfda.govdrugbank.comnih.gov The main substances found in the urine are fenofibric acid and its glucuronide conjugate. fda.govnih.gov Specifically, around 70-75% of the dose recovered in the urine is in the form of fenofibryl glucuronide, while about 16% is excreted as unchanged fenofibric acid. drugbank.com A smaller portion of the dose, approximately 5-25%, is eliminated through feces. drugs.comdrugbank.com

In addition to its primary elimination pathway, fenofibric acid has been shown to increase the urinary excretion of uric acid. nih.gov This is achieved through the inhibition of the URAT1 transporter in the kidneys, which is a major regulator of uric acid reabsorption. mdpi.com This uricosuric effect is a distinct action of fenofibric acid and is not observed with all fibrates. mdpi.com

Accumulation Dynamics Following Multiple Dosing

Upon repeated administration, steady-state plasma concentrations of fenofibric acid are typically reached within 2 to 9 days. fda.govfda.govnih.gov Studies have shown that at steady state, the plasma concentrations are about double those observed after a single dose. fda.gov In individuals with normal renal function, including the elderly, there is no significant accumulation of the drug or its metabolites with chronic dosing. fda.govnih.gov The elimination half-life of fenofibric acid is approximately 20 hours, which supports once-daily dosing. drugbank.comtga.gov.aufda.gov

Pharmacokinetic Variability in Specific Populations

Impact of Renal Impairment on Exposure and Elimination

Renal impairment significantly alters the pharmacokinetics of fenofibric acid. drugs.com Since the drug is substantially excreted by the kidneys, patients with impaired renal function are at a greater risk for adverse reactions. drugbank.comdroracle.ai

In patients with severe renal impairment (e.g., eGFR <30 mL/min/1.73m²), the exposure to fenofibric acid is increased by approximately 2.7-fold, and there is a notable accumulation of the drug with chronic dosing compared to healthy subjects. drugs.comdroracle.aifda.govservice.gov.uk The plasma half-life of fenofibric acid is also substantially prolonged in this population. drugbank.comnih.gov

| Degree of Renal Impairment | Impact on Fenofibric Acid Pharmacokinetics |

| Mild to Moderate | Similar exposure to healthy subjects, but an increased half-life. drugs.comdrugs.comfda.govservice.gov.uk |

| Severe | 2.7-fold increase in exposure and significant accumulation with chronic dosing. drugs.comdroracle.aifda.govservice.gov.uk |

Pharmacokinetics in Geriatric Populations

The age of a patient, in itself, does not appear to significantly influence the exposure to fenofibric acid. fda.gov The oral clearance of fenofibric acid in elderly volunteers (ages 77 to 87) was found to be 1.2 L/h, which is comparable to the 1.1 L/h observed in young adults. drugbank.comfda.gov This suggests that as long as renal function is normal, no dosage adjustments are necessary for geriatric patients. drugbank.comfda.gov

However, because elderly patients have a higher incidence of renal impairment, dose selection should be based on their renal function status. drugbank.comfda.govfda.gov The risk for muscle toxicity associated with fibrates also appears to be higher in the elderly, particularly in those with co-existing conditions like diabetes, renal failure, or hypothyroidism. drugbank.comfda.gov

Analysis of Gender-Related Pharmacokinetic Differences

Current research indicates that there are no significant pharmacokinetic differences in fenofibric acid between males and females. fda.govfda.gov While gender can influence the pharmacokinetics of some drugs due to differences in body composition, metabolism, and elimination, this has not been observed with fenofibric acid. msu.ruresearchgate.netnih.gov Studies on the pharmacokinetics of fenofibrate have not reported gender-related differences in its effects. jptcp.com

Advanced Therapeutic and Translational Research

Therapeutic Applications Beyond Dyslipidemia

Recent preclinical and observational studies have highlighted the potential of 2-Chloro Fenofibric Acid as an anticancer agent. Its effects appear to be multifaceted, targeting various pathways involved in tumor growth, proliferation, and survival. The mechanisms of action are complex and involve both Peroxisome Proliferator-Activated Receptor alpha (PPARα)-dependent and independent pathways. drugs.comdrugbank.comwikipedia.org

One of the primary anticancer mechanisms identified is the inhibition of angiogenesis, the process by which tumors develop new blood vessels to support their growth. drugs.comnih.gov this compound has been shown to down-regulate key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), as well as Hypoxia-Inducible Factor-1α (HIF-1α). drugs.comnih.gov Furthermore, it can up-regulate endogenous angiogenesis inhibitors like endostatin (B67465) and thrombospondin-1. drugs.com

Beyond its anti-angiogenic effects, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. drugbank.comfda.gov This is achieved through the modulation of critical signaling pathways. For instance, it has been observed to down-regulate the pro-survival Nuclear Factor Kappa B (NF-κB) and Protein Kinase B (Akt) pathways. drugs.comdrugbank.com In some cancer models, it has been shown to suppress cell proliferation by reducing the expression of cyclin A and E2F1, leading to a G1 phase cell cycle arrest. wikipedia.org

The anticancer activities of this compound are not solely reliant on its interaction with PPARα. drugs.comwikipedia.org Some studies have demonstrated that it can exert its effects independently of this nuclear receptor, suggesting a broader range of molecular targets. wikipedia.orgfda.gov These multifaceted mechanisms make it a subject of interest for potential repurposing in oncology, possibly as an adjunct to existing cancer therapies. drugs.com

Table 1: Investigated Anticancer Mechanisms of this compound

| Mechanism | Key Molecular Targets/Pathways Affected | PPARα Dependence |

|---|---|---|

| Anti-Angiogenesis | Down-regulation of VEGF, VEGFR, HIF-1α; Up-regulation of endostatin, thrombospondin-1. drugs.com | Dependent and Independent |

| Apoptosis and Cell Cycle Arrest | Inhibition of Akt and NF-κB pathways; Reduction of cyclin A and E2F1. drugs.comdrugbank.comwikipedia.org | Dependent and Independent |

| Anti-inflammatory Effects | Down-regulation of NF-κB pathway. drugs.com | Dependent |

| Inhibition of Metastasis | Down-regulation of Akt phosphorylation. drugbank.com | Dependent |

Emerging research has identified a protective role for this compound in maintaining the integrity of the retinal pigment epithelium (RPE), a critical cell layer for retinal health. mayoclinic.orgnih.gov Its therapeutic potential in this area is linked to its anti-inflammatory and antioxidant properties, which are mediated through specific signaling pathways.

Studies have shown that this compound can ameliorate RPE cell damage induced by factors such as excessive fat accumulation. mayoclinic.orgnih.gov It achieves this by inhibiting the expression of oxidative stress markers like NADPH oxidase 4 (NOX4) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and intracellular adhesion molecule-1 (ICAM1). mayoclinic.orgnih.gov This protective effect is partly mediated through the activation of the PI3K/AKT signaling pathway. mayoclinic.orgnih.gov The activation of this pathway by this compound helps to counteract the cellular stress and inflammation that can lead to RPE dysfunction. mayoclinic.org

Furthermore, this compound has been found to prevent the disruption of the RPE barrier function by suppressing the activation of AMP-activated protein kinase (AMPK). nih.gov In conditions where pro-inflammatory molecules like interleukin-1β cause an increase in RPE permeability, this compound can counteract this effect by inhibiting AMPK activation, thereby helping to preserve the barrier integrity of the RPE monolayer. nih.gov These findings suggest a potential therapeutic application for this compound in retinal diseases characterized by RPE dysfunction and inflammation.

Table 2: Effects of this compound on Retinal Pigment Epithelium

| Observed Effect | Associated Signaling Pathway | Key Mediators |

|---|---|---|

| Amelioration of RPE cell damage | Activation of PI3K/AKT pathway. mayoclinic.orgnih.gov | Inhibition of NOX4, TNFα, ICAM1. mayoclinic.orgnih.gov |

| Prevention of RPE barrier disruption | Suppression of AMPK activation. nih.gov | Counteraction of interleukin-1β-induced hyperpermeability. nih.gov |

Beyond its effects on individual lipid parameters, this compound is being investigated for its potential to favorably modify multiple components of the metabolic syndrome. drugs.comnih.gov This syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes.

Clinical studies have shown that therapy with this compound, both alone and in combination with statins, can significantly reduce the prevalence of metabolic syndrome in patients with mixed dyslipidemia. drugs.com The primary drivers of this effect are substantial improvements in triglyceride and high-density lipoprotein (HDL) cholesterol levels. drugs.com

In addition to its impact on lipids, this compound has been observed to reduce levels of high-sensitivity C-reactive protein, an inflammatory marker that is often elevated in individuals with metabolic syndrome. drugs.comfda.gov Some research also suggests a modest beneficial effect on glucose metabolism, with fenofibric acid monotherapy showing a slight decrease in mean glucose levels. drugs.com These findings point towards a broader metabolic regulatory role for this compound, making it a valuable area of research for addressing the multifaceted nature of metabolic syndrome. fda.gov

Drug-Drug Interaction Research

The clinical use of this compound necessitates a thorough understanding of its potential interactions with other drugs. Research in this area has focused on its effects on anticoagulant and immunosuppressive therapies.

Co-administration of this compound with coumarin (B35378) anticoagulants, such as warfarin, has been shown to potentiate the anticoagulant effect, leading to a prolongation of the Prothrombin Time/International Normalized Ratio (PT/INR). droracle.ai This interaction can increase the risk of bleeding complications if not properly managed.

The precise mechanism of this interaction is not fully elucidated, but it is thought to be similar to that of other fibrates. droracle.ai One proposed mechanism is that this compound may affect the synthesis of coagulation factors. droracle.ai In a case study, the potentiation of warfarin's effect by fenofibrate (B1672516) was associated with a decrease in the concentrations of coagulation factors II, V, and VII. droracle.ai This suggests that this compound may interfere with the production of these vitamin K-dependent clotting factors, thereby enhancing the effect of coumarin anticoagulants. Due to this interaction, frequent monitoring of PT/INR and potential dose adjustments of the anticoagulant are recommended when initiating therapy with this compound.

Caution is advised when this compound is co-administered with certain immunosuppressants, particularly cyclosporine, due to an increased risk of nephrotoxicity. drugs.comfda.govdrugs.com Both cyclosporine and this compound can independently affect renal function. fda.gov

Cyclosporine is a known nephrotoxic agent that can cause decreases in creatinine (B1669602) clearance and elevations in serum creatinine. fda.gov this compound is primarily eliminated from the body via renal excretion. fda.gov Therefore, the concomitant use of these two agents can lead to a deterioration of renal function. fda.gov The interaction appears to be pharmacodynamic in nature, representing an additive or synergistic toxic effect on the kidneys rather than a significant alteration of the metabolism of either drug. drugs.comfda.gov

Given this risk, careful consideration of the benefits and risks is necessary before prescribing this compound to patients on immunosuppressive therapy with agents like cyclosporine. fda.gov If co-administration is deemed necessary, it is recommended to use the lowest effective dose of this compound and to closely monitor renal function. fda.gov

Research on Co-administration with Statins and Myopathy Risk

The combination of this compound with HMG-CoA reductase inhibitors (statins) is a common strategy for managing mixed dyslipidemia, a condition characterized by elevated LDL cholesterol and triglycerides. nih.govresearcher.life This combination therapy provides a more comprehensive improvement in the lipid profile than either monotherapy alone. researchgate.net However, this approach has raised concerns regarding an increased risk of myopathy and rhabdomyolysis. nih.gov

Extensive research has shown that the risk of myopathy differs significantly among fibrates when combined with statins. nih.gov this compound is considered the fibrate of choice for combination therapy. nih.govresearcher.lifeacc.org The primary reason for this improved safety profile lies in its metabolic pathway. Unlike gemfibrozil, which can inhibit the glucuronidation of statins and significantly increase their plasma concentrations, this compound does not compete for or inhibit these metabolic enzymes. nih.govnih.gov This lack of a significant pharmacokinetic interaction means that co-administration of this compound does not substantially increase systemic exposure to statins, thereby mitigating the risk of muscle toxicity. nih.govresearchgate.net

Clinical trials have consistently demonstrated the efficacy and tolerability of combining this compound with various statins. These studies report significant improvements in triglyceride, HDL-C, and LDL-C levels without a clinically significant increase in muscle-related adverse events compared to statin monotherapy. researchgate.netresearchgate.netnih.gov

| Statin | Combination Study Finding | Myopathy Risk Assessment | Reference |

|---|---|---|---|

| Rosuvastatin | Combination therapy was well-tolerated and produced greater reductions in LDL-C and triglycerides compared to simvastatin (B1681759) monotherapy. | No cases of rhabdomyolysis or drug-related myopathy were reported in the study. | nih.gov |

| Atorvastatin, Simvastatin, Rosuvastatin (Moderate Dose) | Two-year open-label extension study showed the combination was well-tolerated. | No new or unexpected safety concerns regarding myopathy were identified with long-term co-administration. | researchgate.net |

| Low- or Moderate-Dose Statins (General) | Pooled analysis showed the combination resulted in more comprehensive improvement in lipid profiles in patients with type 2 diabetes. | The incidence of adverse events was generally similar among treatment groups. | researchgate.net |

| General Statins | A review of FDA adverse event data showed significantly fewer reports of rhabdomyolysis with fenofibrate-statin therapy than with gemfibrozil-statin therapy. | Fenofibric acid has a lower potential for myopathy in combination therapy due to a lack of interference with statin glucuronidation. | nih.gov |

Exploration of Interactions with Other Therapeutic Agents (e.g., Colchicine (B1669291), Metformin (B114582), Rosiglitazone)

Research has extended to the interaction of this compound with other therapeutic agents to understand the safety and efficacy of concurrent use.

Colchicine : Co-administration of fibrates, including the parent compound of this compound, with colchicine may increase the risk of myopathy and rhabdomyolysis. drugs.comdrugs.com Both agents are independently associated with muscle toxicity, and their concurrent use could lead to additive or synergistic pharmacodynamic effects. drugs.com Case reports have documented neuromyopathy in patients receiving this combination, particularly in the elderly and individuals with renal impairment. drugs.com Therefore, caution is advised when these agents are used together, and monitoring for signs of muscle pain or weakness is recommended. drugs.comgoodrx.com

Metformin : The interaction between this compound and metformin appears to be minimal from a pharmacokinetic standpoint. Studies have shown that fenofibrate may slightly decrease metformin exposure, while metformin may slightly increase fenofibrate exposure, though these changes are not considered clinically significant. droracle.ai The combination can be used to manage dyslipidemia in patients with type 2 diabetes. droracle.aiwisdomlib.org However, because fenofibrates can affect kidney function, and metformin is cleared by the kidneys, regular monitoring of renal function is important during combined therapy to mitigate any potential risk. droracle.ai One study in diabetic rats suggested that fenofibrate might attenuate the glucose-lowering effect of metformin, but this has not been substantiated in human clinical studies. nih.gov

Rosiglitazone (B1679542) : A study combining fenofibrate with the thiazolidinedione rosiglitazone in patients with type 2 diabetes showed promising results. nih.gov The combination therapy was more effective at lowering plasma free fatty acids and improving insulin-stimulated glucose uptake than rosiglitazone alone. nih.gov A significant finding was that the addition of fenofibrate appeared to prevent the fluid retention and weight gain commonly associated with rosiglitazone monotherapy. nih.gov

Biomarker Discovery and Validation Research

Identification of Pharmacodynamic Biomarkers

The therapeutic effects of this compound are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism. nih.govdroracle.ai This mechanism of action leads to measurable changes in a variety of lipid and non-lipid biomarkers.

Key pharmacodynamic biomarkers include:

Lipid and Lipoprotein Biomarkers : The most prominent effects are on triglyceride-rich lipoproteins. ahajournals.org There is a significant reduction in plasma triglycerides, VLDL, and apolipoprotein C-III (an inhibitor of lipoprotein lipase). nih.govdroracle.ai Concurrently, levels of HDL cholesterol and its major apolipoproteins, apo A-I and apo A-II, are increased. nih.govahajournals.org Furthermore, this compound favorably modifies the distribution of LDL subfractions, inducing a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles. nih.govdroracle.ai

Inflammatory and Hemostatic Biomarkers : Beyond its effects on lipids, this compound modulates several non-lipid biomarkers associated with cardiovascular risk. Treatment has been shown to significantly reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and fibrinogen. nih.gov It also inhibits plasminogen activator inhibitor-1, which is involved in fibrinolysis. nih.gov

| Biomarker Category | Biomarker | Effect of this compound | Reference |

|---|---|---|---|

| Lipid/Lipoprotein | Triglycerides (TG) | Decrease | nih.govdroracle.ai |

| Very-Low-Density Lipoprotein (VLDL) | Decrease | nih.govahajournals.org | |

| Apolipoprotein C-III (Apo C-III) | Decrease | nih.govdroracle.ai | |

| High-Density Lipoprotein Cholesterol (HDL-C) | Increase | nih.govdroracle.ai | |

| Apolipoprotein A-I (Apo A-I) | Increase | nih.govahajournals.org | |

| Apolipoprotein A-II (Apo A-II) | Increase | nih.govahajournals.org | |

| Small, Dense LDL Particles | Decrease (Shift to larger particles) | nih.govdroracle.ai | |

| Inflammatory/Hemostatic | High-Sensitivity C-Reactive Protein (hs-CRP) | Decrease | nih.gov |

| Fibrinogen | Decrease | nih.gov |

Development of Predictive Biomarkers for Therapeutic Response

There is significant interindividual variability in the lipid response to this compound, which has prompted research into predictive biomarkers, primarily in the field of pharmacogenomics. nih.gov The goal is to identify genetic markers that can predict which patients will derive the most benefit from therapy.

Candidate gene studies have identified several single nucleotide polymorphisms (SNPs) associated with treatment response. Variants in genes that are targets of PPAR-α action, such as those in the APOA1/C3/A4/A5 gene cluster and the LPL (lipoprotein lipase) gene, have been linked to the magnitude of triglyceride and HDL-C changes following treatment. nih.gov Rare variants within the LPL and APOC-III genes have also been significantly associated with post-treatment changes in HDL-C and triglycerides. nih.gov

Genome-wide association studies (GWAS) have provided a more unbiased approach to discovering novel genetic determinants of response. One such study identified a genetic locus on chromosome 19, near the PBX4 gene, as being significantly associated with the LDL cholesterol response to fenofibrate. researchgate.net Further research into these genetic variants could lead to the development of predictive tests to personalize therapy with this compound, allowing for the selection of patients most likely to respond favorably.

Research into Drug Resistance Mechanisms (if applicable)

While "drug resistance" in the context of this compound is not analogous to resistance seen with antimicrobial or antineoplastic agents, a significant portion of patients exhibit a suboptimal or poor response to therapy. Research into the mechanisms behind this variability in response is effectively an investigation into the factors causing this "resistance" or non-response.

The primary mechanism governing the variable response to this compound is genetic. As detailed in the section on predictive biomarkers, the pharmacogenomics of fibrate therapy is an active area of research. nih.gov The efficacy of this compound is dependent on its ability to activate PPAR-α and modulate the expression of target genes. Genetic polymorphisms in the PPARα gene itself, or in the promoter regions of the genes it regulates, can alter the drug's effectiveness. nih.gov

For instance, variations in genes crucial for the metabolism of triglyceride-rich lipoproteins, such as APOA5, LPL, and APOC3, can explain a substantial part of the variation in lipid responses to fibrates. nih.gov This genetic predisposition can lead to a blunted therapeutic effect, where a patient may experience only minimal lipid-lowering benefits. Therefore, the "resistance" mechanism is not an acquired adaptation by the body but rather a pre-existing genetic trait that dictates the individual's metabolic response to the drug.

Chemical Synthesis and Derivative Development Research

Methodologies for Fenofibric Acid Synthesis

The production of fenofibric acid can be achieved through several chemical pathways, with the hydrolysis of its prodrug, fenofibrate (B1672516), being a primary method.

Fenofibrate, the isopropyl ester of fenofibric acid, is pharmacologically inactive and functions as a prodrug. scielo.br In the body, it undergoes rapid hydrolysis of the ester bond to form the active metabolite, fenofibric acid. scielo.br This biological conversion can be replicated in the laboratory for the chemical synthesis of fenofibric acid.

A common laboratory-scale synthesis involves the hydrolysis of fenofibrate using a base in an alcoholic solvent. For instance, a stirred solution of fenofibrate in ethanol can be treated with an aqueous solution of sodium hydroxide and heated for several hours. derpharmachemica.commedpharmres.com The reaction progress is monitored, and upon completion, the solvent is removed. The resulting residue is then dissolved in water and acidified, typically with hydrochloric acid, which causes the fenofibric acid to precipitate out of the solution as a solid product that can be filtered and dried. derpharmachemica.commedpharmres.com This method is efficient, often resulting in high yields of fenofibric acid. derpharmachemica.com

Beyond the hydrolysis of fenofibrate, alternative routes for synthesizing the fenofibric acid core structure have been developed. One prominent method starts with 4-chloro-4'-hydroxybenzophenone. This starting material can be reacted with isopropyl 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate. derpharmachemica.com Another established industrial process involves the reaction of a metal salt of fenofibric acid with an isopropyl halide in a specialized solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and an alkyl acetate, to produce fenofibrate, which can then be hydrolyzed if the acid is the desired final product. google.com

A different approach utilizes the reaction of 4-chloro-4'-hydroxybenzophenone with chloroform and acetone in the presence of a strong base like sodium hydroxide. google.com These methods provide versatile options for the industrial production of fenofibric acid and its ester prodrugs.

Design and Synthesis of Fenofibric Acid Derivatives

The development of fenofibric acid derivatives is driven by the need to improve physicochemical properties, such as solubility and bioavailability, and to create analytical standards for quality control.

Fenofibric acid itself has limitations that can affect its absorption. nih.gov To overcome this, researchers have synthesized a series of ester prodrugs designed to have better solubility and, consequently, enhanced bioavailability compared to fenofibrate.

In one study, a series of seven fenofibric acid ester prodrugs (designated JF-1 to JF-7) were synthesized. scielo.br These derivatives were created by reacting fenofibric acid with various side-chain halide intermediates. scielo.br Pharmacokinetic studies in rats revealed that all synthesized ester compounds exhibited significantly higher bioavailability than fenofibrate. scielo.br Notably, the prodrug JF-2 (2-acetoxyethyl-2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanonate) showed the most promise, with a relative bioavailability of approximately 272.8% compared to fenofibrate. scielo.br

| Compound | Cmax (mg/mL) | Tmax (h) | AUC (mg·h/mL) | Relative Bioavailability (%) |

|---|---|---|---|---|

| Fenofibrate | 22.78 ± 3.68 | 4.0 | 125.80 ± 22.42 | 100 |

| JF-2 | 39.19 ± 6.65 | 6.0 | 343.13 ± 61.79 | 272.8 |

The quality control of fenofibrate manufacturing requires the identification and quantification of any impurities. derpharmachemica.com Therefore, the synthesis of potential process-related impurities and degradation products is essential for developing validated analytical methods. derpharmachemica.com These synthesized compounds serve as certified reference materials. sigmaaldrich.com

2-Chloro Fenofibric Acid is an example of such a related compound, an isomer of fenofibric acid. The synthesis of these impurities often involves designing specific chemical routes. For example, isomers like 3-chloro-4′-hydroxybenzophenone can be synthesized via Friedel-Crafts acylation using 3-chlorobenzoyl chloride, which can then be used to build the corresponding fenofibric acid isomer. derpharmachemica.com Various impurities of fenofibrate, which are structurally related to fenofibric acid, have been synthesized and characterized for use as analytical standards. derpharmachemica.comresearchgate.net

| Compound Name | CAS Number | Role/Type |

|---|---|---|

| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid (Fenofibric Acid) | 42017-89-0 | Active Metabolite / USP Related Compound B uspnf.com |

| 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Starting Material / USP Related Compound A uspnf.com |

| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | 42019-07-8 | Impurity / EP Impurity D |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | 42019-08-9 | Impurity / EP Impurity E researchgate.net |

| 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | 217636-48-1 | Impurity / USP Related Compound C medpharmres.comuspnf.com |

| 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid (this compound) | 61024-31-5 | Isomeric Impurity |

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For fibrates, the key structural components for activity are the phenoxy group, the isobutyric acid moiety, and the aromatic rings. youtube.com

The carboxylic acid group is essential for binding to the target receptor, PPARα. youtube.com Research has shown that esterification of this group, as seen in fenofibrate and other prodrugs, is a valid strategy, as the ester is hydrolyzed in vivo to reveal the active carboxylic acid. scielo.bryoutube.com Modifications to the aromatic rings can influence potency and metabolic stability. For instance, the presence of a chloro group at the para-position of the benzoyl ring is a feature of the potent fenofibric acid. youtube.com The synthesis of various analogues with different substituents and linkers has been explored to create dual agonists for different PPAR subtypes and to potentially improve the pharmacological profile by incorporating features from other bioactive scaffolds like chalcones and stilbenes. researchgate.net

Formulation Science Research

Strategies for Enhancing Solubility and Bioavailability in Novel Formulations

Multiple advanced formulation strategies have been investigated to overcome the solubility challenges of compounds like this compound. These techniques aim to increase the drug's dissolution rate and, consequently, its absorption. ijnrph.comnih.gov

Key strategies include:

Particle Size Reduction (Micronization and Nanotechnology): Early formulations utilized micronization to increase the surface area of the drug particles, which improved dissolution cardiologyres.orgnih.gov. More advanced techniques involve creating nanoparticle formulations. Nanocrystal technology, which reduces drug particle size to the nanometer range, significantly enhances the dissolution rate and can reduce or eliminate the effect of food on the drug's absorption fda.govresearchgate.net.

Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix nih.govijpca.org. When the formulation comes into contact with water, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher solubility and dissolution rate than the crystalline form nih.gov.

Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

Salt Formation: A highly effective strategy has been the formation of salts with improved aqueous solubility. The development of the choline salt of fenofibric acid is a prime example cardiologyres.orgnih.gov. This hydrophilic salt form dissociates in the gastrointestinal tract, releasing the active fenofibric acid for absorption and can be taken without regard to meals cardiologyres.orgnih.govnih.gov.

Use of Solubilizing Agents: Techniques such as co-solvency, where the drug is dissolved in a mixture of water and a water-miscible solvent, and the use of surfactants that enhance the wetting and solubilization of the drug, are also employed ijpca.org.

Below is a table summarizing these formulation strategies.

| Strategy | Mechanism of Action | Key Advantages |

| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Improved bioavailability; can reduce food-dependent variability in absorption. cardiologyres.orgnih.govfda.gov |

| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and greater solubility than the stable crystalline form. | Significant enhancement in aqueous solubility and dissolution rate. nih.govijpca.org |

| Salt Formation | Converts the poorly soluble acidic drug into a more hydrophilic salt form (e.g., choline salt) that readily dissolves in the gastrointestinal fluid. | High bioavailability; absorption is not dependent on meals. cardiologyres.orgnih.gov |

| Melt Adsorption | The drug is melted and adsorbed onto a high-surface-area carrier, preventing re-crystallization and maintaining the drug in a high-energy state for improved dissolution. | Can enhance dissolution without the use of organic solvents. nih.gov |

Bioequivalence Studies of Different Formulations

Bioequivalence studies are essential to compare the performance of new or generic formulations against a reference product. These studies measure key pharmacokinetic parameters to ensure that different formulations deliver the same amount of active ingredient to the site of action at the same rate.

One study assessed the bioequivalence of two test formulations of 135 mg delayed-release fenofibric acid capsules against a reference product in healthy volunteers under fasting conditions paruluniversity.ac.in. The study measured the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), with the results demonstrating bioequivalence as the 90% confidence intervals (CI) fell within the predetermined regulatory range of 80% to 125% paruluniversity.ac.in.

The table below presents the pharmacokinetic outcomes from this bioequivalence study.

| Parameter | Group | Test/Reference Ratio (%) | 90% Confidence Interval | Conclusion |

|---|---|---|---|---|

| Cmax | Group I (Test A vs. Ref C) | 103.89 | 98.50 - 113.84 | Bioequivalent |

| Group II (Test B vs. Ref C) | 87.64 | 83.67 - 99.73 | ||

| AUC(0–t) | Group I (Test A vs. Ref C) | 96.32 | 90.43 - 106.91 | Bioequivalent |

| Group II (Test B vs. Ref C) | 88.38 | 84.45 - 95.26 |

Another study evaluated the bioequivalence of a new tablet formulation versus an original capsule formulation of 135 mg choline fenofibrate under both fed and fasting conditions nih.gov. The results confirmed bioequivalence in both states, with the 90% CIs for Cmax and AUC falling within the required range. Interestingly, the time to reach maximum concentration (Tmax) was significantly longer under fed conditions for both formulations, although other pharmacokinetic parameters were comparable between fed and fasting states nih.gov.

The data from the study on choline fenofibrate formulations is summarized below.

| Condition | Parameter | 90% Confidence Interval | Conclusion |

|---|---|---|---|

| High-Fat Fed | Cmax | 0.92 - 1.06 | Bioequivalent |

| AUC(0-last) | 0.95 - 1.01 | ||

| Fasting | Cmax | 0.94 - 1.12 | |

| AUC(0-last) | 0.94 - 1.00 |

These studies underscore the success of formulation science in creating diverse product options that ensure consistent and reliable delivery of the active compound.

Analytical Methodologies and Bioanalysis

Method Development and Validation in Biological Matrices

Evaluation of Sensitivity, Linearity, Precision, and Accuracy

The bioanalytical methods developed for the quantification of fenofibric acid undergo rigorous validation to ensure their reliability for research purposes. This validation assesses several key parameters, including sensitivity, linearity, precision, and accuracy, to meet regulatory standards. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been validated for this purpose.

Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured. For fenofibric acid, methods have demonstrated a wide range of sensitivities. An HPLC-UV method reported an LLOQ of 0.05 μg/mL in human plasma. omicsonline.org A separate Ultra-High Performance Liquid Chromatography (UHPLC)-UV method established an LLOQ of 100 ng/mL in rat plasma. nih.gov More sensitive LC-MS/MS methods have achieved LLOQs as low as 5 ng/mL. akjournals.com

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Assays for fenofibric acid have consistently shown excellent linearity over various concentration ranges. An HPLC method was found to be linear from 0.5 to 40 mg/L. nih.gov Another HPLC-UV method demonstrated linearity in the range of 0.05 to 10.0 μg/mL with a high regression coefficient (r²) of 0.9988. omicsonline.org Similarly, a UHPLC-UV method was validated over a concentration range of 100–10,000 ng/ml, yielding a correlation coefficient (r²) of ≥ 0.9993. nih.gov Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) methods have also shown broad linear ranges, such as 0.150 μg/mL to 20.383 μg/mL. researchgate.net

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV) and is assessed at intra-day (within a day) and inter-day (between days) levels. For fenofibric acid analysis, a UHPLC-UV method reported within- and between-day coefficients of variation of less than 5%. nih.gov An HPLC method demonstrated intra-day precision with RSD values of 4.6-16.9% and inter-day precision of 4.4-17.2%. omicsonline.org A highly precise anion-exchange solid-phase extraction with HPLC method showed within-day precision from 1.0% to 2.2% and between-day precision from 2.0% to 6.2%. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies. An HPLC method with solid-phase extraction reported accuracies ranging from 98.65% to 102.4%. nih.gov Another HPLC-UV method showed intra-day accuracy between 82.0-104.3% and inter-day accuracy from 95.0-104.9%. omicsonline.org A UPLC-MS/MS method demonstrated accuracy varying from 93.1% to 108.1%. semanticscholar.org

The table below summarizes the validation parameters from various published analytical methods for fenofibric acid.

Table 1: Summary of Validation Parameters for Fenofibric Acid Analytical Methods| Analytical Technique | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|---|

| HPLC-UV omicsonline.org | Human Plasma | 0.05 - 10.0 µg/mL | 0.05 µg/mL | Intra-day: 4.6-16.9Inter-day: 4.4-17.2 | Intra-day: 82.0-104.3Inter-day: 95.0-104.9 |

| UHPLC-UV nih.gov | Rat Plasma | 100 - 10,000 ng/mL | 100 ng/mL | < 5 | Not Specified |

| HPLC with SPE nih.gov | Human Serum | 0.5 - 40 mg/L | Not Specified | Within-day: 1.0-2.2Between-day: 2.0-6.2 | 98.65 - 102.4 |

| UPLC-MS/MS researchgate.net | Human Plasma | 0.150 - 20.383 µg/mL | Not Specified | < 2.5 | ±2.8 (inaccuracy) |

Application in Pharmacokinetic and Clinical Research Studies

Validated bioanalytical methods are crucial for determining the concentration of fenofibric acid in biological matrices, which is essential for pharmacokinetic and clinical research. Fenofibrate (B1672516) is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid, after oral administration; therefore, pharmacokinetic studies typically measure the concentration of fenofibric acid in plasma or serum. akjournals.comnih.gov

These methods have been successfully applied to various studies in both animal models and human subjects. In a pharmacokinetic study in male Wistar rats receiving a single oral dose of fenofibric acid, a validated UHPLC method was used to generate the plasma concentration-time curve. nih.gov The study determined key pharmacokinetic parameters, including a mean maximum plasma concentration (Cmax) of 549.39 ng/mL, a time to reach maximum concentration (Tmax) of 6 hours, and an area under the plasma concentration-time curve (AUC) of 7329.50 ng·h/mL. nih.gov

In humans, these analytical methods are fundamental to bioequivalence studies that compare different formulations of fenofibrate or fenofibric acid. For instance, an HPLC-UV method was used to investigate the bioequivalence between a micronized 200 mg capsule and a new 145 mg tablet formulation by measuring plasma concentrations of fenofibric acid. omicsonline.org Similarly, a UPLC-MS/MS method was applied to a bioequivalence study in human volunteers. researchgate.net Another study compared the pharmacokinetic profiles of a 135 mg fenofibric acid capsule with a 110 mg enteric-coated tablet in healthy volunteers under fasting and fed conditions, demonstrating that the enteric-coated tablet had higher bioavailability. nih.gov

Furthermore, these robust analytical methods are employed in large-scale clinical trials. The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial, a major clinical study, evaluated the efficacy and safety of fenofibrate in combination with a statin in patients with type 2 diabetes. fda.gov Such large trials rely on accurate and precise quantification of fenofibric acid in thousands of patient samples to correlate drug exposure with clinical outcomes. nih.gov For example, one validated method was used to successfully quantify fenofibric acid in over 843 serum samples from human subjects participating in clinical studies. nih.gov

The table below presents pharmacokinetic parameters of fenofibric acid from a study in rats.

Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Rats Following a Single Oral Dose nih.gov| Parameter | Value |

|---|---|

| Cmax (Maximum Plasma Concentration) | 549.39 ng/mL |

| Tmax (Time to Cmax) | 6 h |

| T1/2 (Half-life) | 29.33 h |

Toxicological Research and Safety Pharmacology

Mechanisms of Drug-Induced Liver Injury (DILI)

Fenofibrate (B1672516) and its active metabolite, fenofibric acid, are associated with rare instances of drug-induced liver injury (DILI). wjgnet.comnih.gov The presentation of liver injury can be varied, encompassing hepatocellular, cholestatic, or mixed patterns. nih.gov Research suggests that the mechanism of hepatotoxicity may be immunologically mediated in some cases. nih.gov While most cases of liver injury are self-limited upon discontinuation of the drug, severe and prolonged injury can occur, particularly if the withdrawal of the agent is delayed. wjgnet.comnih.gov In some instances, chronic liver injury and fibrosis have been reported. nih.gov

A common finding in toxicological studies and clinical use is the elevation of serum transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govnih.gov

Incidence: Mild and transient elevations of serum aminotransferases can occur in up to 20% of patients, with levels exceeding three times the upper limit of normal (ULN) in approximately 3% to 5% of cases. nih.govlongdom.org In a pooled analysis of placebo-controlled trials, ALT elevations greater than three times the ULN were observed in 5.3% of patients receiving fenofibrate compared to 1.1% in the placebo group. drugs.com

Mechanism: Some research indicates that these elevations may not be solely due to hepatocyte leakage from cell lysis (cytotoxicity). nih.gov An alternative proposed mechanism involves an increased synthesis of transaminases within the hepatocytes as a pharmacological response to the drug. nih.gov

Clinical Significance: These enzymatic elevations are typically asymptomatic and may resolve even with continued therapy. nih.govlongdom.org However, persistent elevation of transaminases above three times the ULN is a key biomarker that often necessitates discontinuation of the agent. nih.gov

Investigations into Non-Genotoxic Carcinogenesis Mechanisms

Carcinogenicity studies, primarily in rodents, have pointed towards a non-genotoxic mechanism of carcinogenesis for fenofibrate. drugs.com This is consistent with the profile of fibrates as peroxisome proliferators, a class of compounds known to induce tumors in rodents through mechanisms other than direct DNA damage. dntb.gov.ua In a 24-month study, high doses of fenofibrate led to a significant increase in the incidence of liver carcinomas in both male and female rats and pancreatic carcinomas in males. drugs.com

The primary mechanism implicated in the non-genotoxic carcinogenesis of fenofibric acid in rodents is the proliferation of peroxisomes in liver cells. nih.govnih.gov Fenofibric acid is considered the proximate peroxisome proliferator of fenofibrate. nih.gov This process is mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism and peroxisome assembly. nih.gove-dmj.org While robust in rodents, the response in humans is significantly less pronounced, indicating a marked species difference. nih.govnih.gov

Peroxisome proliferation in rodents is closely associated with the development of hepatomegaly (enlarged liver). nih.gov This enlargement is primarily due to both an increase in the number of peroxisomes and an increase in hepatocyte cell size (hypertrophy). nih.govfda.gov Toxicological studies in rats have documented significant increases in absolute liver weight. fda.gov

In addition to cellular enlargement, signs of cytotoxicity have been observed at higher exposure levels in animal models. These findings include single-cell necrosis of hepatocytes and minimal to mild mixed inflammatory cell infiltrates in the liver. fda.gov

Table 1: Summary of Liver Findings in a 3-Month Rat Toxicology Study with Fenofibric Acid

| Histopathological Finding | Incidence and Remarks |

|---|---|

| Liver Hypertrophy | Observed at doses ≥10 mg/kg/day, consistent with peroxisome proliferation. fda.gov |

| Coagulative Necrosis (multifocal) | Appeared in male rats at doses ≥10 mg/kg/day. fda.gov |

| Single Cell Necrosis | Identified in a small number of animals at higher doses. fda.gov |

| ALT/AST Elevations | Approximately 2-fold increases were observed at doses ≥30 mg/kg/day. fda.gov |

Myopathy and Rhabdomyolysis Research

A significant, albeit rare, toxicological concern associated with fibric acid derivatives is muscle toxicity, ranging from myopathy (muscle pain or weakness) to severe rhabdomyolysis. drugs.comnih.gov Rhabdomyolysis involves the acute necrosis of skeletal muscle fibers and the release of their contents, including myoglobin, into the bloodstream, which can lead to acute renal failure. nih.govdusunenadamdergisi.org